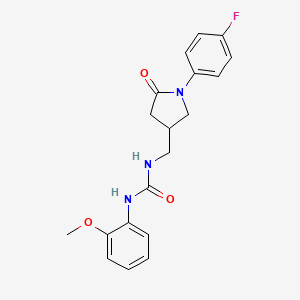
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20FN3O3 and its molecular weight is 357.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, enzyme inhibition, and potential therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is C20H23FN2O3, with a molecular weight of 353.4 g/mol. The structure includes a pyrrolidinone ring, a fluorophenyl group, and a methoxyphenyl moiety, which are significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN2O3 |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 946220-05-9 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site of target enzymes, thus modulating their activity. This interaction can lead to decreased catalytic activity and influence various cellular processes, including apoptosis and inflammation .
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : The compound has been evaluated for its potential as an AChE inhibitor. Inhibition of AChE can enhance cholinergic transmission, which is relevant in treating neurodegenerative diseases like Alzheimer's.
- Urease : The compound has shown strong inhibitory activity against urease, an enzyme linked to various bacterial infections and gastric disorders. Compounds with urease inhibition can be crucial in developing treatments for related conditions .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest moderate to strong antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical class:
- Anticancer Activity : In a study involving derivatives of pyrrolidinone compounds, some exhibited significant cytotoxicity against cancer cell lines, indicating potential for anticancer therapy .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to possess anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation through enzyme inhibition pathways .
科学的研究の応用
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidinone ring, introduction of the fluorophenyl group, and urea formation. The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Scientific Research Applications
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a reagent in various organic reactions, facilitating the development of new chemical entities.
-
Biology
- Investigated for potential biological activities including enzyme inhibition and receptor binding.
- Exhibits interactions with serotonin receptors, particularly 5-HT3, which may have implications for treating neuropsychiatric disorders.
-
Medicine
- Ongoing research into its therapeutic applications for conditions such as anxiety and depression.
- Potential use in drug development targeting specific pathways in disease mechanisms.
-
Industry
- Employed in the production of specialty chemicals with desired properties.
- Its unique structure makes it suitable for developing materials with specific functionalities.
A study evaluated the biological activity of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. The inhibition kinetics were characterized using Lineweaver-Burk plots, revealing a competitive inhibition mechanism with Ki values indicating strong binding affinity.
特性
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-5-3-2-4-16(17)22-19(25)21-11-13-10-18(24)23(12-13)15-8-6-14(20)7-9-15/h2-9,13H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGEXIIRCSTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













